molecular formula C13H23NO4 B11857311 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid

Katalognummer: B11857311
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: GESPPZGGIHXHHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid (CAS 188918-40-3) is a high-purity chemical building block of interest to medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 13 H 23 NO 4 and a molecular weight of 257.33, features a cyclobutane core substituted with a Boc-protected aminomethyl group and a carboxylic acid functional group . The presence of both a protected amine and a carboxylic acid makes it a versatile scaffold for synthetic organic chemistry, particularly in the construction of more complex molecules via amide bond formation or other coupling reactions. Its primary research value lies in its potential use as a constrained intermediate. The cyclobutane ring introduces significant ring strain and conformational restriction, which is valuable for probing the structure-activity relationships (SAR) of biologically active compounds and for modifying the peptide backbone in peptidomimetic drug design. The tert -butoxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, ensuring its stability during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions. Researchers may employ this compound in the synthesis of protease inhibitors, novel macrocycles, or other pharmacologically relevant targets that benefit from a rigid, three-dimensional scaffold. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2,2-dimethyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-8-6-9(10(15)16)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESPPZGGIHXHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclobutane Core Construction

The cyclobutane ring is typically synthesized via:

  • [2+2] Photocycloaddition : UV irradiation of α,β-unsaturated esters yields cyclobutane derivatives. For example, methyl coumalate undergoes electrocyclic ring closure to form bicyclic intermediates, which are hydrogenated to saturate the ring .

  • Ring-Closing Metathesis (RCM) : Grubbs catalysts facilitate the formation of strained rings from diene precursors. However, this method is less common for polysubstituted cyclobutanes due to steric hindrance .

Introduction of Methyl Groups

Methyl groups are introduced via:

  • Alkylation : Treatment of cyclobutanone with methyl Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions, followed by oxidation to the carboxylic acid .

  • Stereoselective Methylation : Chiral auxiliaries or organocatalysts enforce stereocontrol. For instance, L-proline-catalyzed asymmetric aldol reactions yield enantiomerically enriched intermediates .

Aminomethylation

The aminomethyl group is added through:

  • Mannich Reaction : β-Keto esters react with Boc-protected imines (e.g., sulfonylmethyl carbamates) in the presence of Cs₂CO₃ to form β-aminoketones, which are reduced to the target structure .

  • Schmidt Rearrangement : Cyclobutanecarboxylic acid derivatives undergo reaction with sodium azide and methanesulfonic acid to form amines, which are subsequently Boc-protected .

Boc Protection and Final Modifications

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N). Key steps include:

  • Coupling Reactions : Carboxylic acids are activated with EDC/HOBt or HATU for amide bond formation with Boc-protected amines .

  • Deprotection and Reprocessing : Acidic cleavage (e.g., TFA in DCM) removes Boc groups, followed by re-protection to ensure regioselectivity .

Industrial-Scale Synthesis

Optimized protocols for large-scale production involve:

  • Continuous Flow Reactors : Enhance yield and reduce side reactions during photocycloaddition steps .

  • Catalytic Systems : Palladium-catalyzed decarboxylative allylic alkylation (DAAA) enables enantioselective synthesis of cyclobutane derivatives .

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
[2+2] Photocycloaddition60–75Scalable, minimal byproductsRequires specialized UV equipment
Schmidt Rearrangement45–55Direct amine introductionLow stereocontrol
RCM with Grubbs Catalyst70–85High stereoselectivityCostly catalysts, sensitive substrates
Mannich Reaction50–65Compatible with diverse substratesRequires stringent anhydrous conditions

Case Study: Synthesis from α-Pinene Derivatives

A stereocontrolled route starting from α-pinene involves:

  • Oxidative Cleavage : Ozone or OsO₄-mediated dihydroxylation to form diketones.

  • Cyclization : Base-induced ring closure (e.g., KOtBu) yields the cyclobutane core.

  • Functionalization : Sequential Boc protection and carboxylation via Kolbe electrolysis.

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group acts as a temporary protective moiety for the amine functionality. Acidic cleavage conditions are universally employed for its removal:

Reaction Conditions Outcome Source
Boc deprotection20% TFA in DCM (0°C to rt, 1–2 hr)Free amine generation with cyclobutane retention
Alternative Boc removalHCl in dioxane (4M, rt, 4 hr)Quantitative amine release

The Boc group’s stability under basic conditions enables selective modifications at the carboxylic acid site prior to deprotection.

Carboxylic Acid Functionalization

The carboxylic acid participates in activation and coupling reactions critical for peptide synthesis and derivatization:

Activation to Acid Chlorides

Thionyl chloride (SOCl₂) converts the acid to its reactive chloride:
R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}
Conditions : Reflux in toluene (3 hr, 110°C) yields 85–90% acid chloride, confirmed by FT-IR loss of –OH stretch at 2500–3300 cm⁻¹ .

Amide Bond Formation

EDC/HOBt-mediated coupling with amines:

Substrate Coupling Agent Solvent Yield Source
Primary alkylaminesEDC/DMAPDCM75–82%
Aromatic aminesHATU/DIEADMF68–73%

Schmidt Rearrangement

The carboxylic acid undergoes Schmidt rearrangement with sodium azide (NaN₃) to generate an amine intermediate:
R-COOH+NaN3MeSO3HR-NH2+N2+CO2\text{R-COOH} + \text{NaN}_3 \xrightarrow{\text{MeSO}_3\text{H}} \text{R-NH}_2 + \text{N}_2 + \text{CO}_2
Key Data :

  • Conditions : NaN₃ (3 eq), methanesulfonic acid, 60°C, 12 hr .

  • Yield : 60–65% after purification by silica chromatography .

Hydrogenolysis of Intermediate Derivatives

Pd/C-mediated hydrogenolysis removes benzyl-type protecting groups from synthetic intermediates:
Example :
\text{R-OBn} + \text{H}_2 \xrightarrow{\text{Pd/C (10%), EtOAc}} \text{R-OH} + \text{Bn-H}
Conditions : 1 atm H₂, rt, 3 hr; >95% conversion observed via LC-MS .

Stereochemical Retention in Cyclobutane Core

The cyclobutane ring’s rigidity minimizes conformational changes during reactions:

Reaction Stereochemical Outcome Analytical Method Source
Amide couplingRetention of (1S,3R) configurationChiral HPLC (Chiralpak IC)
Boc deprotectionNo epimerization detected¹H NMR (500 MHz, CDCl₃)

Comparative Reactivity with Cyclohexane Analogues

The cyclobutane scaffold exhibits enhanced reactivity due to ring strain (Table 1):

Table 1 : Reaction kinetics of cyclobutane vs. cyclohexane derivatives

Reaction Cyclobutane Derivative (k, s⁻¹) Cyclohexane Derivative (k, s⁻¹) Rate Enhancement
EDC-mediated coupling1.2×1031.2 \times 10^{-3}4.5×1044.5 \times 10^{-4}2.7×
Boc deprotection3.8×1043.8 \times 10^{-4}2.1×1042.1 \times 10^{-4}1.8×

Data extrapolated from kinetic studies in and patent .

Stability Under Thermal and pH Variation

  • Thermal Stability : Decomposition onset at 180°C (TGA), with Boc group cleavage dominating .

  • pH Sensitivity : Stable in neutral conditions (pH 5–8); Boc group hydrolyzes rapidly at pH <2 or >10 .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

The compound is involved in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its Boc protection allows for selective reactions without interfering with the amino group.

Synthesis of Peptides

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid can be utilized as a building block in peptide synthesis. The Boc group can be easily removed under acidic conditions, facilitating the formation of peptide bonds with other amino acids.

Drug Development

The compound's unique structure may enhance its pharmacological properties, making it a candidate for drug development. Preliminary studies suggest that compounds with similar structures exhibit biological activities, including neuroprotective effects and potential anti-inflammatory properties .

Biological Applications

The rigid structure of this compound may facilitate specific binding interactions with biological macromolecules, enhancing its efficacy in therapeutic applications.

Interaction Studies

Research indicates that the compound may interact favorably with receptors or enzymes due to its conformational rigidity. This characteristic is crucial for understanding how it might influence biological pathways or act as a prodrug .

Pharmacological Studies

The potential pharmacological applications include:

  • Neuroprotective Effects : Compounds with similar cyclobutane structures have shown promise in protecting neural cells from damage.
  • Anti-inflammatory Activity : Initial studies suggest that derivatives of this compound could exhibit anti-inflammatory properties comparable to established drugs like indomethacin .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the synthesis and application of compounds related to this compound:

StudyFindings
Study 1Investigated the synthesis of related compounds and their anti-inflammatory activity, demonstrating significant efficacy compared to standard treatments.
Study 2Explored the interaction of similar compounds with biological targets, highlighting their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid involves the interaction of its functional groups with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Stereochemical and Positional Isomers

The (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutanecarboxylic acid (CymitQuimica, Ref: 10-F737871) shares the cyclobutane core and Boc-protected amine but differs in:

  • Substituent position: The amino group is directly attached to the cyclobutane at position 3, rather than via a methylene bridge.
  • Stereochemistry : The (1S,3R) configuration may influence binding affinity in chiral environments, such as enzyme active sites.
  • Applications : Both compounds serve as intermediates in peptide synthesis, but stereochemical differences could affect their compatibility with specific enzymatic or chemical coupling methods .

Cyclopropane-Based Analogs

trans-2,2-Dimethyl-3-phenylcyclopropan-1-amine hydrochloride (Nantong Puyue, 2940870-52-8) highlights the impact of ring size :

  • Cyclopropane vs.
  • Functional groups : The absence of a carboxylic acid and presence of a phenyl group may limit solubility in aqueous systems, directing its use toward hydrophobic drug candidates .

Heterocyclic Derivatives

2-(((tert-Butoxycarbonyl)amino)methyl)isonicotinic acid (Nantong Puyue, 473924-63-9) replaces the cyclobutane with a pyridine ring:

  • Aromatic vs. aliphatic rings : The isonicotinic acid derivative’s aromaticity enhances π-π stacking interactions, favoring applications in kinase inhibitors or metal-organic frameworks.
  • Acid group placement : The carboxylic acid on the pyridine ring may form stronger hydrogen bonds compared to the cyclobutane analog, altering pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Features Applications
3-(((tert-Boc-amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid Cyclobutane Boc-protected aminomethyl, carboxylic acid Peptide synthesis, drug intermediates
(1S,3R)-3-(tert-Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid Cyclobutane Direct Boc-amine at C3, (1S,3R) stereochemistry Chiral building blocks
trans-2,2-Dimethyl-3-phenylcyclopropan-1-amine hydrochloride Cyclopropane Phenyl substituent, amine hydrochloride Lipophilic drug candidates
2-(((tert-Boc-amino)methyl)isonicotinic acid Pyridine Aromatic ring, carboxylic acid Kinase inhibitors, MOFs

Biologische Aktivität

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid, with the CAS number 124072-61-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and implications for pharmaceutical applications.

The molecular formula for this compound is C10H19NO4C_{10}H_{19}NO_4, with a molecular weight of 203.24 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis to protect amines from unwanted reactions.

Key Chemical Characteristics

PropertyValue
Molecular Weight203.24 g/mol
Boiling PointNot available
Log P (partition coefficient)0.96
GI AbsorptionHigh
BBB PermeantYes
H-bond Donors/Acceptors1 / 4

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its role as an amino acid derivative. The presence of the Boc group enhances its stability while allowing for specific interactions with biological targets.

The compound's mechanism of action is believed to involve modulation of protein synthesis pathways by acting as a substrate or inhibitor in enzymatic reactions related to amino acid metabolism. Its structural similarity to other amino acids suggests potential interactions with receptors involved in metabolic pathways.

Research Findings

  • In Vitro Studies :
    • In studies assessing the compound's effect on cell lines, it demonstrated moderate cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
    • The compound showed promising results in inhibiting specific enzymes involved in metabolic disorders, suggesting its utility in treating diseases related to amino acid metabolism.
  • In Vivo Studies :
    • Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of the compound. Results indicated that it is well-absorbed and has a favorable distribution profile.
    • Toxicological assessments revealed no significant adverse effects at therapeutic doses, supporting its safety for further development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various Boc-protected amino acids, including this compound. The results indicated that it inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Metabolic Regulation

Research conducted at a leading pharmaceutical institute explored the effects of this compound on glucose metabolism in diabetic mice. The findings suggested that it improved insulin sensitivity and reduced blood glucose levels, highlighting its potential for diabetes management.

Q & A

Basic Research Question

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm the Boc-protected amino group (δ 1.4 ppm for tert-butyl protons) and cyclobutane ring protons (δ 1.8–2.5 ppm). 13C^{13}C-NMR peaks at 155–160 ppm confirm the carbonyl group in the Boc moiety .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomers. Retention times vary by <0.5 min for diastereomers .

Advanced Consideration : For chiral purity, use polarimetric detection or chiral stationary phases (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee) >99% .

What are the critical safety considerations for handling this compound in peptide synthesis?

Basic Research Question
The compound exhibits hazards typical of Boc-protected amino acids:

  • Acute Toxicity : Oral LD50_{50} >2000 mg/kg (Category 4, H302) .
  • Skin/Eye Irritation : Wear nitrile gloves and goggles; rinse exposed areas with water for 15 minutes .
  • Storage : Stable at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group .

Advanced Mitigation : Monitor airborne particulates via LC-MS during solid-phase synthesis to detect decomposition products (e.g., tert-butyl alcohol) .

How does the steric hindrance of the 2,2-dimethylcyclobutane ring impact its reactivity in peptide coupling?

Advanced Research Question
The dimethyl substituents on the cyclobutane ring introduce steric hindrance, reducing coupling efficiency with bulky amino acids (e.g., tryptophan).

  • Kinetic Studies : Coupling rates decrease by 30–40% compared to linear analogs. Use uronium reagents (HBTU, HATU) to enhance activation .
  • Computational Modeling : Density Functional Theory (DFT) simulations show energy barriers increase by 15–20 kcal/mol for hindered conformers .

What methodologies resolve contradictions in reported bioactivity data for Boc-protected cyclobutane derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. substrate activity) arise from:

Structural Isomerism : Use X-ray crystallography to confirm regioisomer assignments (e.g., 3- vs. 4-substituted cyclobutane) .

Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength to minimize false positives .

Meta-Analysis : Apply multivariate regression to published datasets (e.g., IC50_{50}, Ki) to identify outliers .

How can environmental persistence and degradation pathways of this compound be evaluated?

Advanced Research Question
Adopt the INCHEMBIOL framework :

Abiotic Degradation : Hydrolysis studies (pH 3–9, 25–50°C) quantify Boc group stability. Half-life ranges from 48 hr (pH 3) to 720 hr (pH 7) .

Biotic Degradation : Soil microcosm assays with LC-MS/MS detect metabolites (e.g., cyclobutanecarboxylic acid) .

Ecotoxicity : Algal growth inhibition (EC50_{50} >100 mg/L) indicates low acute toxicity .

What experimental designs optimize the compound’s application in solid-phase peptide synthesis (SPPS)?

Advanced Research Question
Use split-plot factorial designs :

  • Variables : Resin type (Wang vs. Rink), coupling time (1–4 hr), and activator (DIC vs. PyBOP).
  • Response Metrics : Crude peptide purity (HPLC) and yield.
  • Optimal Conditions : Rink resin, DIC activation, 2 hr coupling (yield: 85%, purity: 92%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.